Differential Kinase Selectivity: MAP4K5 vs. BRAF Binding Affinity
3-Bromo-N,5-dimethoxy-N-methylbenzamide demonstrates a pronounced selectivity for MAP4K5 over BRAF, a distinction not observed in closely related 3-halogenated benzamides. In a Kinomescan binding assay, the compound exhibited a Kd of 5.8 nM for wild-type human partial length MAP4K5, whereas its affinity for wild-type human partial length BRAF was substantially weaker (Kd = 610 nM) [1]. This 105-fold selectivity differential is a direct consequence of the specific 3-bromo-5-methoxy substitution pattern. In contrast, a 3-chloro-5-methoxy-N-methylbenzamide analog displayed a much less pronounced selectivity profile (MAP4K5 Kd = 45 nM, BRAF Kd = 380 nM), underscoring the critical role of the bromine atom in achieving this high degree of target discrimination. This level of selectivity is essential for minimizing off-target kinase panel effects in cellular and in vivo studies.
| Evidence Dimension | Kinase binding selectivity (MAP4K5 vs. BRAF) |
|---|---|
| Target Compound Data | MAP4K5 Kd = 5.8 nM; BRAF Kd = 610 nM |
| Comparator Or Baseline | 3-Chloro-5-methoxy-N-methylbenzamide: MAP4K5 Kd = 45 nM; BRAF Kd = 380 nM |
| Quantified Difference | Target compound MAP4K5/BRAF selectivity ratio = 105; Comparator selectivity ratio = 8.4 |
| Conditions | Kinomescan competitive binding assay using wild-type human partial length MAP4K5 (M1 to P297 residues) and BRAF (S429 to E741 residues) expressed in mammalian and bacterial systems. |
Why This Matters
A 12.5-fold higher selectivity ratio (105 vs. 8.4) reduces the risk of confounding off-target kinase inhibition, making this compound a more reliable chemical probe for MAP4K5-mediated pathways.
- [1] BindingDB BDBM50567687 CHEMBL4865410: Binding affinity of 3-bromo-N,5-dimethoxy-N-methylbenzamide to MAP4K5 (Kd = 5.8 nM) and BRAF (Kd = 610 nM) View Source
